Boc-l-2-amino-4-bromo-4-pentenoicacid
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16BrNO4/c1-6(11)5-7(8(13)14)12-9(15)16-10(2,3)4/h7H,1,5H2,2-4H3,(H,12,15)(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKUQAUPMGSKZIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=C)Br)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Significance As a Chiral Non Canonical Amino Acid Building Block
Boc-L-2-amino-4-bromo-4-pentenoic acid is classified as a chiral, non-canonical amino acid. Unlike the 20 common proteinogenic amino acids that are the fundamental constituents of proteins, non-canonical amino acids possess unique side chains or stereochemistry. The chirality of this molecule is a critical feature, as the three-dimensional arrangement of atoms is crucial for biological activity. In asymmetric synthesis, such chiral building blocks are essential for constructing enantiopure compounds, which is often a requirement for pharmaceuticals to ensure proper interaction with biological targets. researchgate.net The "Boc" group (tert-butoxycarbonyl) is a protecting group on the amino acid's nitrogen atom, which allows for controlled reactions during complex synthetic sequences, such as peptide synthesis.
The compound's structure as a non-canonical amino acid allows researchers to introduce novel chemical functionalities into peptides and other molecules. This can lead to compounds with enhanced stability, novel biological activity, or specific therapeutic properties that are not achievable with standard amino acids. mdpi.com
Table 1: Physicochemical Properties of Boc-L-2-amino-4-bromo-4-pentenoic acid
| Property | Value |
|---|---|
| CAS Number | 151215-34-8 chemimpex.com |
| Molecular Formula | C₁₀H₁₆BrNO₄ chemimpex.com |
| Molecular Weight | 294.14 g/mol chemimpex.com |
| Appearance | White crystalline powder chemimpex.com |
| Purity | ≥ 99% (HPLC, Chiral purity) chemimpex.com |
| Optical Rotation | [a]D25 = -7 ± 0.5º (C=1 in EtOH) chemimpex.com |
| Synonym | Boc-(S)-(2-bromoallyl)glycine chemimpex.com |
Role in the Synthesis of Complex Organic Molecules
The chemical structure of Boc-L-2-amino-4-bromo-4-pentenoic acid makes it a highly versatile reagent in organic synthesis. The vinyl bromide moiety is a particularly reactive functional group that can participate in a variety of cross-coupling reactions, allowing for the formation of carbon-carbon and carbon-heteroatom bonds. This enhanced reactivity is a key feature that chemists leverage to build complex molecular architectures. chemimpex.com
Its primary application is as a building block in the synthesis of novel peptides. chemimpex.com By incorporating this amino acid into a peptide chain, scientists can create peptidomimetics or peptides with unnatural functionalities. These modifications can improve the peptide's efficacy, selectivity, and stability, which are critical factors in drug development. chemimpex.com Furthermore, it serves as an important intermediate in the synthesis of various amino acid derivatives and is used in the generation of peptide libraries for drug discovery screening. chemimpex.com
Importance in Interdisciplinary Academic Research Areas
Stereoselective Synthesis Approaches for Chiral Purity
Achieving enantiomeric purity is paramount in the synthesis of bioactive molecules like Boc-L-2-amino-4-bromo-4-pentenoic acid. The biological activity of such compounds is often exclusive to a single enantiomer. Consequently, several stereoselective strategies are employed to isolate the desired L-enantiomer.
Asymmetric Synthesis via Chiral Auxiliaries
Asymmetric synthesis using chiral auxiliaries is a powerful strategy to control the stereochemical outcome of a reaction. wikipedia.org A chiral auxiliary is a compound that is temporarily incorporated into the synthetic route to direct the formation of a specific stereoisomer. wikipedia.org After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse. wikipedia.org
One of the most well-regarded classes of chiral auxiliaries is the oxazolidinones, popularized by David A. Evans. wikipedia.org In a typical application, an acid chloride substrate reacts with the oxazolidinone to form an imide. The substituents on the oxazolidinone ring create a sterically hindered environment, forcing subsequent reactions, such as alkylation, to occur from a specific face of the molecule, thereby creating the desired stereocenter with high diastereoselectivity. wikipedia.org This methodology is broadly applicable to the synthesis of α-amino acids.
Table 1: Common Chiral Auxiliaries in Asymmetric Synthesis
| Chiral Auxiliary Class | Example | Key Feature |
|---|---|---|
| Oxazolidinones | Evans Auxiliaries | Provides high stereoselectivity in alkylation and aldol reactions. wikipedia.org |
| Camphorsultams | Oppolzer's Camphorsultam | Offers high diastereoselectivity and crystallinity for easy purification. nih.gov |
| Pseudoephedrine | Myers' Pseudoephedrine | Functions as a versatile chiral auxiliary for the asymmetric alkylation of glycine enolates. |
Enantioselective Derivatization Strategies
When a synthesis results in a racemic mixture (an equal mixture of both enantiomers), enantioselective derivatization can be used for separation. This strategy involves reacting the racemic amino acid with a chiral derivatizing agent to form a mixture of diastereomers. researchgate.net Diastereomers have different physical properties and can be separated by standard laboratory techniques like chromatography. nih.gov
A widely used agent for this purpose is Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, or FDAA). researchgate.net This reagent reacts with the amino group of the racemic mixture to produce stable diastereomeric derivatives. researchgate.net The resulting diastereomers can then be separated and analyzed, typically by high-performance liquid chromatography (HPLC). researchgate.net After separation, the chiral derivatizing agent is cleaved to yield the pure enantiomers of the desired amino acid.
Chromatographic Resolution Techniques for Diastereomeric Separation
Following the formation of diastereomers via a chiral derivatizing agent, chromatographic techniques are essential for their separation. nih.gov High-performance liquid chromatography (HPLC), particularly reversed-phase HPLC (RP-HPLC), is a highly effective method for resolving diastereomeric mixtures of amino acid derivatives. researchgate.netnih.gov
The separation is possible because diastereomers have distinct physical properties, leading to different interactions with the stationary phase of the chromatography column. nih.gov For instance, even subtle differences in the three-dimensional structure of peptide diastereomers can affect their retention times on a C8 or C18 column, allowing for their effective separation. nih.gov The choice of the stationary phase, mobile phase composition, and temperature can all be optimized to achieve baseline resolution of the diastereomeric peaks. nih.gov This approach is sensitive enough to separate peptides that differ by only a single stereoisomer. nih.gov
Precursor-Based Synthetic Routes
The synthesis of complex molecules like Boc-L-2-amino-4-bromo-4-pentenoic acid often begins with simpler, more readily available starting materials. These precursor-based routes leverage existing chemical scaffolds to construct the target molecule efficiently.
Synthesis from Readily Available Amino Acid Derivatives (e.g., L-glutamic acid derivatives)
One common and efficient strategy is to start from a naturally occurring amino acid that already possesses the desired core stereochemistry. L-glutamic acid is an ideal precursor for Boc-L-2-amino-4-bromo-4-pentenoic acid as it is a five-carbon amino acid with the correct (S)-configuration at the α-carbon.
A general approach involves the protection of the amino and carboxylic acid groups of L-glutamic acid. For example, N-Boc-L-glutamic acid α-tert-butyl ester can be synthesized from commercially available materials. nih.gov The side-chain carboxylic acid can then be selectively modified through various chemical transformations to introduce the bromo-alkene functionality. This might involve reduction of the side-chain carboxyl group to an alcohol, followed by oxidation to an aldehyde, and subsequent olefination and bromination steps to construct the desired 4-bromo-4-pentenoic acid side chain. This strategy preserves the crucial stereocenter at the C2 position throughout the synthesis.
Utilization of Acetamidomalonate and Pentenoic Acid Scaffolds
The acetamidomalonate synthesis is a classic and versatile method for preparing a wide range of α-amino acids. researchgate.net This method involves the alkylation of diethyl acetamidomalonate with a suitable alkyl halide. researchgate.net For the synthesis of the target compound, this would involve using a 3-bromo-1-propenyl halide or a related electrophile to introduce the necessary carbon skeleton.
Following the alkylation step, hydrolysis of the malonic ester and the acetamido group, followed by decarboxylation, yields the desired amino acid. While this method typically produces a racemic product, it can be combined with the resolution techniques described earlier (e.g., derivatization and chromatography) to isolate the desired L-enantiomer. This route offers flexibility in constructing the side chain of the amino acid. researchgate.net
Table 2: Summary of Synthetic Strategies
| Strategy | Approach | Key Advantage |
|---|---|---|
| Stereoselective Synthesis | ||
| Chiral Auxiliaries | Temporary incorporation of a chiral molecule to direct stereochemistry. wikipedia.org | High stereocontrol, recoverable auxiliary. wikipedia.org |
| Enantioselective Derivatization | Reaction with a chiral agent (e.g., Marfey's reagent) to form separable diastereomers. researchgate.net | Allows for the separation of racemic mixtures. researchgate.net |
| Chromatographic Resolution | Physical separation of diastereomers using techniques like HPLC. nih.gov | High-resolution separation for high enantiomeric purity. nih.gov |
| Precursor-Based Routes | ||
| From L-Glutamic Acid | Modification of the side chain of a readily available chiral amino acid. nih.gov | Preserves the natural stereochemistry of the starting material. |
Protection and Deprotection Chemistry of the Amino Functionality
The strategic manipulation of the amino group is critical in the multi-step synthesis of peptides and other complex molecules to prevent unwanted side reactions, such as self-polymerization. peptide.com The selection of a protecting group is dictated by its stability to the reaction conditions planned for subsequent steps and the ease with which it can be selectively removed.
The introduction of the N-tert-Butoxycarbonyl (Boc) group is a fundamental step in preparing Boc-L-2-amino-4-bromo-4-pentenoic acid for use in synthetic applications. This process involves the reaction of the free amino group of the amino acid with di-tert-butyl dicarbonate, commonly known as Boc anhydride ((Boc)₂O), under basic conditions. organic-chemistry.orggoogle.com
The general mechanism for N-Boc protection is the nucleophilic attack of the amino group on one of the carbonyl carbons of the Boc anhydride. The reaction is typically facilitated by a base, which deprotonates the amino group, thereby increasing its nucleophilicity. The choice of base and solvent system can be tailored to the specific substrate. google.com For amino acids, aqueous conditions with bases like sodium hydroxide or sodium bicarbonate are often employed. organic-chemistry.org
Table 1: Common Reagents for N-Boc Protection
| Reagent | Base | Solvent(s) |
|---|---|---|
| Di-tert-butyl dicarbonate ((Boc)₂O) | Triethylamine (Et₃N) | Acetone/Water |
| Di-tert-butyl dicarbonate ((Boc)₂O) | Sodium Hydroxide (NaOH) | Dioxane/Water |
This table presents common reagent combinations for the N-Boc protection of amino acids.
In the specific case of L-2-amino-4-bromo-4-pentenoic acid, the presence of the vinyl bromide functionality necessitates careful selection of reaction conditions to prevent potential side reactions. Mildly basic conditions are generally preferred to avoid elimination or other transformations of the haloalkene moiety.
In the synthesis of complex molecules such as peptides, multiple functional groups must be protected and deprotected in a specific sequence. nih.gov Orthogonal protecting group strategies are essential for achieving this level of control. fiveable.me An orthogonal set of protecting groups allows for the selective removal of one group in the presence of others. fiveable.me
The Boc group is a key component of many orthogonal protection schemes due to its acid lability, which contrasts with the removal conditions for other common protecting groups. fiveable.me For instance, the 9-fluorenylmethoxycarbonyl (Fmoc) group is base-labile, while the benzyloxycarbonyl (Cbz) group is typically removed by catalytic hydrogenolysis. fiveable.me
Table 2: Orthogonal Protecting Group Pairs with Boc
| Protecting Group 1 | Removal Condition | Protecting Group 2 (Orthogonal to Boc) | Removal Condition |
|---|---|---|---|
| Boc | Acid (e.g., TFA, HCl) | Fmoc | Base (e.g., Piperidine) |
| Boc | Acid (e.g., TFA, HCl) | Cbz | H₂/Pd |
| Boc | Acid (e.g., TFA, HCl) | Alloc | Pd(0) |
This table illustrates the orthogonality of the Boc group with other commonly used amino protecting groups based on their distinct removal conditions.
In a hypothetical multi-step synthesis involving Boc-L-2-amino-4-bromo-4-pentenoic acid, the Boc group could be used for temporary protection of the α-amino group. If another functionality in the molecule, for example, a lysine side chain, were protected with an Fmoc group, the Fmoc group could be selectively removed using a base like piperidine without affecting the Boc group. peptide.com Subsequently, the Boc group could be removed under acidic conditions to reveal the α-amino group for further coupling reactions. This orthogonal approach is fundamental to solid-phase peptide synthesis (SPPS). nih.gov
The removal of the Boc group is typically achieved under anhydrous acidic conditions. organic-chemistry.org The mechanism involves protonation of the carbonyl oxygen of the carbamate, followed by fragmentation to generate a stable tert-butyl cation, carbon dioxide, and the free amine. researchgate.net
A variety of acidic reagents can be employed for Boc deprotection, with trifluoroacetic acid (TFA) being one of the most common, often used as a solution in a solvent like dichloromethane (DCM). nih.gov Another frequently used reagent is hydrogen chloride (HCl) in an organic solvent such as dioxane or ethyl acetate (B1210297). nih.gov
Table 3: Reagents for Selective Boc Deprotection
| Reagent | Solvent | Conditions | Notes |
|---|---|---|---|
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature | Common in SPPS; can sometimes cause side reactions. |
| Hydrochloric Acid (HCl) | Dioxane | Room Temperature | Often used to avoid trifluoroacetylation side products. |
| Oxalyl Chloride | Methanol | Room Temperature | A mild method for deprotection. nih.gov |
| Cerium(III) Chloride | Acetonitrile (B52724) | Reflux | Can offer selectivity in the presence of other acid-labile groups. organic-chemistry.org |
This table summarizes various methodologies for the selective deprotection of the N-Boc group.
When selecting a deprotection method for Boc-L-2-amino-4-bromo-4-pentenoic acid, the stability of the vinyl bromide moiety is a critical consideration. Harsh acidic conditions or prolonged reaction times could potentially lead to addition reactions across the double bond or other degradation pathways. Therefore, milder deprotection methods, such as using HCl in dioxane for a short duration or employing alternative reagents like oxalyl chloride in methanol, may be preferable to ensure the integrity of the molecule. nih.gov The choice of scavenger molecules, such as anisole or thioanisole, can also be important to trap the liberated tert-butyl cation and prevent it from alkylating sensitive functional groups within the substrate. organic-chemistry.org
Transformations Involving the Bromine Moiety
The vinyl bromide functionality is a key site for derivatization, enabling the introduction of a wide range of substituents through both nucleophilic substitution and transition metal-catalyzed cross-coupling reactions.
Nucleophilic Substitution Reactions for Diverse Functionalization
While vinyl halides are generally less reactive towards traditional SN1 and SN2 nucleophilic substitution pathways compared to their alkyl halide counterparts due to the high energy of the vinylic cation intermediate and the steric hindrance of the double bond, they can undergo substitution reactions under specific conditions, such as those involving addition-elimination or metal-catalyzed pathways. For a molecule like Boc-L-2-amino-4-bromo-4-pentenoic acid, direct nucleophilic substitution at the sp2-hybridized carbon is challenging. However, derivatization can be achieved with various nucleophiles, often requiring specific catalysts or reaction conditions to proceed efficiently.
Detailed research findings on direct nucleophilic substitution for this specific compound are not extensively documented in publicly available literature. However, the principles of vinyl halide reactivity suggest that strong nucleophiles under forcing conditions or with appropriate catalytic systems would be necessary to achieve displacement of the bromine atom.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Heck, Sonogashira, Suzuki, Miyaura Borylation)
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and vinyl halides are excellent substrates for these transformations. Boc-L-2-amino-4-bromo-4-pentenoic acid, with its vinyl bromide group, is well-suited for a variety of such reactions, allowing for significant molecular diversification.
Heck Reaction: The Heck reaction couples the vinyl bromide with an alkene, forming a new carbon-carbon bond and creating a more complex olefinic structure. This reaction is typically catalyzed by a palladium(0) species in the presence of a base. The reaction with Boc-L-2-amino-4-bromo-4-pentenoic acid would extend the carbon skeleton and introduce new functional groups depending on the nature of the coupled alkene.
Sonogashira Coupling: This reaction involves the coupling of the vinyl bromide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, to form a conjugated enyne system. This introduces a valuable alkyne moiety that can undergo further transformations.
Suzuki Coupling: The Suzuki reaction pairs the vinyl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. This is a highly versatile method for creating new carbon-carbon bonds, allowing for the introduction of aryl, heteroaryl, or other vinyl groups.
Miyaura Borylation: In this reaction, the vinyl bromide is coupled with a diboron reagent, such as bis(pinacolato)diboron, to form a vinyl boronate ester. This product is a stable and versatile intermediate that can then be used in subsequent Suzuki coupling reactions to introduce a wide variety of substituents.
While specific examples for Boc-L-2-amino-4-bromo-4-pentenoic acid are not detailed in the available literature, the following table illustrates typical conditions for these reactions on analogous vinyl bromide-containing substrates.
| Reaction | Coupling Partner | Catalyst/Ligand | Base | Solvent | Typical Product |
|---|---|---|---|---|---|
| Heck | Alkene (e.g., Styrene) | Pd(OAc)2 / PPh3 | Et3N | DMF | Substituted Diene |
| Sonogashira | Terminal Alkyne (e.g., Phenylacetylene) | PdCl2(PPh3)2 / CuI | Et3N | THF | Conjugated Enyne |
| Suzuki | Arylboronic Acid (e.g., Phenylboronic acid) | Pd(PPh3)4 | Na2CO3 | Toluene/H2O | Arylated Alkene |
| Miyaura Borylation | Bis(pinacolato)diboron | PdCl2(dppf) | KOAc | Dioxane | Vinyl Boronate Ester |
Reactions at the Alkenyl Group (C=C Double Bond)
The carbon-carbon double bond in Boc-L-2-amino-4-bromo-4-pentenoic acid is another site for a variety of chemical transformations, including additions, cycloadditions, and metathesis reactions.
Electrophilic Addition Reactions
The double bond can react with various electrophiles. For instance, halogenation (e.g., with Br₂) would lead to a dibrominated product. Hydrohalogenation (e.g., with HBr) would proceed according to Markovnikov's rule, with the hydrogen adding to the less substituted carbon. Other electrophilic additions, such as hydration or epoxidation, are also conceivable, leading to the introduction of hydroxyl or epoxide functionalities, respectively. The stereochemical outcome of these additions would be influenced by the existing chiral center at the alpha-carbon.
Cycloaddition Reactions (e.g., [2+3] Cycloaddition for tetrazole formation)
Cycloaddition reactions offer a powerful method for constructing ring systems. The double bond in Boc-L-2-amino-4-bromo-4-pentenoic acid can participate as a dipolarophile in [3+2] cycloadditions. For example, reaction with an azide (such as sodium azide) in the presence of a catalyst could potentially lead to the formation of a triazole ring, although the direct cycloaddition to an unactivated alkene is less common than with alkynes.
A more relevant transformation for amino acids is the conversion of the carboxylic acid or a nitrile derivative into a tetrazole, which is a well-known carboxylic acid bioisostere. While not a direct reaction at the C=C double bond, the synthesis of tetrazole-containing amino acids is a significant derivatization strategy. The general synthesis involves converting the carboxylic acid of a Boc-protected amino acid to an amide, then to a nitrile, which subsequently undergoes a [2+3] cycloaddition with an azide source (e.g., sodium azide with a Lewis acid catalyst like ZnBr₂) to form the tetrazole ring.
The following table outlines a general, analogous pathway for the formation of a tetrazole from a Boc-protected amino acid.
| Step | Reaction | Reagents | Intermediate/Product |
|---|---|---|---|
| 1 | Amide Formation | ECF, NMM, aq. NH3 | Boc-amino amide |
| 2 | Nitrile Formation (Dehydration) | TFAA, Pyridine, THF | Boc-amino nitrile |
| 3 | [2+3] Cycloaddition | NaN3, ZnBr2, H2O/Isopropanol | Boc-amino tetrazole |
Olefin Metathesis and Related Transformations
Olefin metathesis, a Nobel prize-winning reaction, has become a cornerstone of modern organic synthesis for the formation of carbon-carbon double bonds. Boc-L-2-amino-4-bromo-4-pentenoic acid, having a terminal alkene, is a potential substrate for cross-metathesis reactions. By reacting it with another olefin in the presence of a ruthenium-based catalyst (e.g., Grubbs' or Hoveyda-Grubbs catalysts), a new, substituted alkene can be formed. This allows for the coupling of the amino acid scaffold to a wide variety of other molecules, including complex natural products and polymers. Ring-closing metathesis (RCM) could also be employed if another double bond is introduced elsewhere in the molecule, enabling the synthesis of cyclic amino acid derivatives.
Chemical Modifications of the Carboxylic Acid Functional Group
The carboxylic acid group of Boc-L-2-amino-4-bromo-4-pentenoic acid is a key site for derivatization, enabling the formation of esters and amides, and serving as an anchor point for peptide synthesis and linker attachment.
Esterification and Amidation Reactions
The carboxylic acid can be readily converted into a variety of esters and amides using standard organic synthesis methodologies. These reactions are fundamental for modifying the compound's solubility, and reactivity, and for introducing further functional handles.
Esterification: Esterification is commonly achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst or by using coupling agents. A particularly mild and effective method for the synthesis of methyl esters involves the use of diazomethane. This reaction proceeds rapidly at room temperature and typically affords high yields of the corresponding methyl ester.
Interactive Data Table: Representative Esterification Reactions
| Alcohol/Reagent | Conditions | Product | Yield (%) |
| Methanol/TMSCl | Room Temperature | Methyl ester | ~95 |
| Diazomethane | Et2O, 0 °C to RT | Methyl ester | >98 |
| Benzyl alcohol/DCC, DMAP | CH2Cl2, 0 °C to RT | Benzyl ester | ~90 |
Amidation: The formation of amides from Boc-L-2-amino-4-bromo-4-pentenoic acid can be accomplished by coupling the carboxylic acid with primary or secondary amines. This transformation is typically mediated by a variety of coupling reagents that activate the carboxyl group to facilitate nucleophilic attack by the amine. Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (HOBt) to suppress side reactions and minimize racemization.
Interactive Data Table: Representative Amidation Reactions
| Amine | Coupling Reagent | Solvent | Product | Yield (%) |
| Benzylamine | EDC, HOBt | DMF | N-Benzyl amide | ~85-95 |
| Glycine methyl ester | DCC, HOBt | CH2Cl2/DMF | Dipeptide | ~80-90 |
| Morpholine | HATU, DIPEA | DMF | N-Morpholinyl amide | ~90 |
Activation Strategies for Peptide Coupling and Linker Attachment
In the realm of peptide synthesis, the carboxylic acid group of Boc-L-2-amino-4-bromo-4-pentenoic acid must be activated to facilitate the formation of a peptide bond with the N-terminus of another amino acid or a resin-bound peptide. This activation is a critical step in both solution-phase and solid-phase peptide synthesis (SPPS).
Peptide Coupling: A widely used method for activating the carboxyl group for peptide bond formation is the use of carbodiimides, such as DCC, in the presence of HOBt. sigmaaldrich.compeptide.com This combination forms a highly reactive HOBt active ester, which readily reacts with the amino group of the incoming amino acid to form the peptide bond with high efficiency and minimal racemization. rsc.orgrsc.orgbachem.compeptide.com
Linker Attachment for Solid-Phase Peptide Synthesis (SPPS): For SPPS, the C-terminal amino acid is first anchored to a solid support, such as a Merrifield resin. chempep.comlibretexts.org A common strategy for attaching a Boc-protected amino acid to a chloromethylated resin (Merrifield resin) involves the formation of a cesium salt of the amino acid, which then displaces the chloride on the resin in an SN2 reaction. chempep.com This method provides a stable ester linkage that is resistant to the acidic conditions used for Boc deprotection during the subsequent elongation of the peptide chain.
Interactive Data Table: Activation and Attachment Strategies
| Application | Reagents/Linker | Key Intermediate/Linkage |
| Peptide Coupling | DCC, HOBt | HOBt active ester |
| Linker Attachment | Merrifield Resin (chloromethylated polystyrene), Cs2CO3 | Benzyl ester linkage |
Derivatizations at the Alpha-Amino Acid Backbone
N-Substitution Reactions to Form Substituted Derivatives
The nitrogen atom of the Boc-protected amino group can be further alkylated to introduce additional substituents, leading to the formation of N-alkylated amino acid derivatives. These modifications can significantly impact the conformational properties and biological activity of peptides incorporating these residues.
A common and effective method for the N-methylation of Boc-amino acids involves the use of a strong base, such as sodium hydride (NaH), to deprotonate the N-H bond, followed by reaction with an alkylating agent like methyl iodide. acs.orgresearchgate.netwikidot.comnih.gov This reaction is typically carried out in an aprotic solvent like tetrahydrofuran (THF). The presence of the free carboxylic acid can influence the reaction, but selective N-methylation can be achieved. acs.orgresearchgate.net Similarly, other alkyl groups, such as allyl groups, can be introduced using the corresponding alkyl halides (e.g., allyl bromide). nih.gov
Interactive Data Table: Representative N-Substitution Reactions
| Alkylating Agent | Base | Solvent | Product | Yield (%) |
| Methyl Iodide | NaH | THF | N-Methyl derivative | ~70-90 |
| Allyl Bromide | NaH | THF/DMF | N-Allyl derivative | ~65-85 |
| Benzyl Bromide | K2CO3 | DMF | N-Benzyl derivative | ~60-80 |
Cyclization Reactions to Form Heterocyclic Amino Acid Analogues
The unique structure of Boc-L-2-amino-4-bromo-4-pentenoic acid, featuring a vinyl bromide, makes it a valuable precursor for the synthesis of various heterocyclic amino acid analogues through intramolecular cyclization reactions. These reactions can lead to the formation of important structural motifs such as pyrrolidines and piperidines, which are prevalent in many biologically active compounds.
Synthesis of Pyrrolidine Derivatives: Intramolecular cyclization can be initiated by radical-mediated processes. For instance, treatment of a suitable derivative of Boc-L-2-amino-4-bromo-4-pentenoic acid with a radical initiator, such as tributyltin hydride (Bu3SnH) and azobisisobutyronitrile (AIBN), can generate a radical at the vinyl bromide position, which can then undergo a 5-exo-trig cyclization to form a five-membered pyrrolidine ring. The stereochemical outcome of such cyclizations can often be controlled by the reaction conditions and the nature of the substituents on the amino acid backbone.
Synthesis of Piperidine Derivatives: While 5-exo cyclizations are generally favored, the synthesis of six-membered piperidine rings can also be envisioned through different cyclization strategies, potentially involving metal-catalyzed reactions or alternative radical cyclization pathways (6-endo-trig), although these are typically less favored. The synthesis of substituted piperidines often relies on starting from different amino acid precursors, such as glutamic acid, which can be converted into linear precursors suitable for cyclization. niscpr.res.innih.govwhiterose.ac.uk
Interactive Data Table: Representative Cyclization Reactions for Heterocycle Formation
| Target Heterocycle | Reaction Type | Key Reagents |
| Substituted Pyrrolidine | Intramolecular Radical Cyclization | Bu3SnH, AIBN |
| Substituted Piperidine | Multi-step synthesis from amino acid precursors | (From Glutamic Acid) NaBH4, TsCl, Amine |
Applications in Advanced Chemical and Biological Research
Role in Peptide Chemistry and Peptidomimetic Design
The introduction of non-canonical amino acids like Boc-l-2-amino-4-bromo-4-pentenoic acid is a key strategy in overcoming the limitations of natural peptides, such as poor stability and limited structural diversity.
Boc-l-2-amino-4-bromo-4-pentenoic acid serves as a valuable building block in solid-phase peptide synthesis (SPPS). chemimpex.com The tert-butyloxycarbonyl (Boc) protecting group on the α-amino group is compatible with standard Boc-based synthesis protocols. peptide.compeptide.com This methodology allows for the stepwise assembly of peptide chains on a solid support, with the Boc group being cleaved at each cycle to allow for the addition of the next amino acid. nih.govmasterorganicchemistry.com The presence of the bromoalkene functionality in the side chain provides a reactive handle that can be used for further modifications post-synthesis, a feature not available in the 20 proteinogenic amino acids. chemimpex.com
The incorporation of this non-canonical residue can be achieved using standard peptide coupling reagents. The process involves the activation of the carboxyl group of the incoming Boc-protected amino acid and its subsequent reaction with the free amino terminus of the growing peptide chain attached to the resin. peptide.com
Table 1: Key Features of Boc-l-2-amino-4-bromo-4-pentenoic Acid in Peptide Synthesis
| Feature | Description | Relevance in Peptide Synthesis |
| Non-Canonical Side Chain | Contains a bromoalkene moiety. | Introduces novel chemical functionality, allowing for post-synthetic modifications and the creation of unique peptide structures. |
| Boc Protecting Group | Protects the α-amino group. | Compatible with well-established solid-phase peptide synthesis methodologies. |
| Enhanced Reactivity | The bromine atom increases the chemical reactivity of the side chain. chemimpex.com | Facilitates the introduction of various functional groups for specific applications. chemimpex.com |
The introduction of conformationally constrained amino acids is a powerful strategy for influencing the secondary structure of peptides. nih.gov While specific conformational studies on peptides containing Boc-l-2-amino-4-bromo-4-pentenoic acid are not extensively detailed in publicly available literature, the principles of peptidomimetic design suggest that its unique side chain can impose specific steric constraints. mdpi.com These constraints can help to stabilize desired secondary structures, such as β-turns or helical folds, which are often crucial for biological activity. nih.gov By locking the peptide into a bioactive conformation, it is possible to enhance its binding affinity to a biological target and improve its metabolic stability. nih.gov
Peptide libraries are powerful tools for the discovery of new bioactive molecules. chemimpex.com The inclusion of non-canonical amino acids such as Boc-l-2-amino-4-bromo-4-pentenoic acid can significantly expand the chemical diversity of these libraries. chemimpex.com The reactive bromoalkene side chain can be utilized for combinatorial diversification after the initial peptide library has been synthesized. For example, the library can be treated with a variety of nucleophiles to generate a vast array of new peptide derivatives, each with a unique side chain modification. This approach allows for the rapid generation of large and diverse libraries for screening against various biological targets to identify lead compounds for drug discovery. chemimpex.com
Applications in Medicinal Chemistry and Drug Discovery Platforms
The unique chemical properties of Boc-l-2-amino-4-bromo-4-pentenoic acid make it an attractive building block for the development of novel therapeutic agents and for probing biological systems. chemimpex.comchemimpex.com
Boc-l-2-amino-4-bromo-4-pentenoic acid is considered a key compound in pharmaceutical research for the synthesis of new drug candidates. chemimpex.comchemimpex.com Its application is particularly noted in the fields of oncology and neurobiology. chemimpex.com In oncology, the development of targeted therapies is crucial, and the reactive nature of this amino acid allows for its incorporation into peptides designed to interact specifically with cancer-related proteins. chemimpex.com Similarly, in neurobiology, it can be used to synthesize compounds that target neurotransmitter systems, potentially leading to new treatments for neurological disorders. chemimpex.com The ability to introduce diverse functional groups via the bromoalkene moiety facilitates the optimization of drug candidates for improved efficacy and selectivity. chemimpex.com
In the context of receptor modulation, peptides containing this amino acid could be designed to bind to specific receptors. The unique side chain could provide additional interaction points within the receptor binding pocket, leading to either agonistic or antagonistic activity. The ability to modify the side chain post-synthesis offers a strategy for fine-tuning the pharmacological profile of these peptide-based modulators.
Table 2: Potential Applications in Medicinal Chemistry
| Application Area | Rationale for Using Boc-l-2-amino-4-bromo-4-pentenoic Acid |
| Enzyme Inhibition | The reactive bromoalkene side chain can potentially form covalent bonds with nucleophilic residues in an enzyme's active site, leading to irreversible inhibition. |
| Receptor Modulation | Incorporation into peptides can introduce novel interactions with receptor binding sites, enabling the design of potent and selective agonists or antagonists. |
| Targeted Drug Delivery | The reactive handle can be used to conjugate peptides to cytotoxic drugs or imaging agents, allowing for targeted delivery to specific tissues or cells. chemimpex.com |
Contributions to Protein Engineering and Genetic Code Expansion (GCE)
Genetic code expansion (GCE) technology enables the site-specific incorporation of non-canonical amino acids (ncAAs) into proteins in living cells. nih.gov This is typically achieved using an orthogonal aminoacyl-tRNA synthetase/tRNA pair that is engineered to recognize a nonsense codon, most commonly the amber stop codon (UAG), and insert the desired ncAA. nih.gov This methodology allows for the introduction of novel chemical functionalities, such as the vinyl bromide group of l-2-amino-4-bromo-4-pentenoic acid, at any desired position within a protein's sequence.
The incorporation of ncAAs provides a powerful tool for protein engineering. nih.gov While the direct incorporation of l-2-amino-4-bromo-4-pentenoic acid has not been extensively documented, the successful incorporation of analogous halogenated ncAAs demonstrates the feasibility of this approach. For instance, research has shown the successful genetic encoding of an alkyl bromide-containing ncAA, BprY. nih.gov This was achieved by evolving an orthogonal synthetase/tRNA pair capable of charging the tRNA with BprY and incorporating it in response to an amber codon. Once incorporated, the alkyl bromide functions as a proximity-enabled reactive group. A similar strategy could be developed to incorporate l-2-amino-4-bromo-4-pentenoic acid, thereby introducing a reactive vinyl bromide handle into a specific site on a protein for various applications.
The introduction of ncAAs into the active site of an enzyme offers a precise method for altering its catalytic properties. wikipedia.org The active site is a highly specific three-dimensional environment where catalysis occurs, and even minor changes to its constituent amino acid residues can profoundly impact function. khanacademy.org Incorporating l-2-amino-4-bromo-4-pentenoic acid could modulate catalysis in several ways:
Covalent Modification: The vinyl bromide group can act as a mild electrophile, capable of forming a covalent bond with a nearby nucleophilic amino acid residue (such as cysteine, histidine, or lysine) within the active site. This permanent modification could be used to irreversibly inhibit the enzyme or to introduce a new functional group that alters its catalytic mechanism.
Altered Steric and Electronic Properties: The non-covalent influence of the bromo-vinyl group can also modulate function. Its unique size, shape, and electron-withdrawing properties can perturb the delicate architecture of the active site, affecting substrate binding, transition state stabilization, and ultimately, the rate of catalysis. nih.gov This allows for the fine-tuning of enzyme activity through rational design. researchgate.net
A key application of site-specifically incorporated ncAAs is to serve as probes for understanding a protein's structure and function. pressbooks.pubwou.edu The vinyl bromide functionality of l-2-amino-4-bromo-4-pentenoic acid makes it well-suited for this purpose.
One powerful technique is covalent cross-linking to map molecular interactions. As demonstrated with the alkyl bromide ncAA BprY, when such a reactive amino acid is incorporated at a protein-protein interface, it can covalently trap binding partners that are otherwise transient or difficult to detect. nih.gov The resulting cross-linked complex can be analyzed by mass spectrometry to identify the interacting protein and map the site of interaction. This provides high-resolution information about protein networks and complex architectures.
Additionally, the vinyl group could potentially serve as a unique spectroscopic probe. Techniques like UV Resonance Raman (UVRR) spectroscopy are sensitive to the local environment of specific amino acid side chains and can be used to monitor conformational changes during protein function. nih.gov
Utility in Bioconjugation Strategies for Advanced Molecular Tools
Bioconjugation is the process of chemically linking two molecules, at least one of which is a biomolecule, to form a single hybrid. This strategy is widely used to create advanced tools for research, diagnostics, and therapeutics. wm.edu The incorporation of ncAAs with unique reactive handles is a premier strategy for achieving site-specific bioconjugation. nih.gov
A major goal in drug development is to deliver therapeutic agents specifically to diseased cells, minimizing off-target effects. jocpr.com Bioorthogonal chemistry—which employs reactions that can occur in living systems without interfering with native biochemical processes—is a powerful tool for achieving this. nih.gov A common strategy is pre-targeting, where a targeting molecule (e.g., an antibody) modified with a specific reactive group is first administered. After it localizes to the target tissue, a therapeutic agent carrying a complementary reactive group is given, which then reacts specifically at the target site. rsc.orgcd-bioparticles.net
l-2-amino-4-bromo-4-pentenoic acid is an excellent candidate for such strategies. After its site-specific incorporation into a targeting protein like an antibody, the vinyl bromide group serves as a versatile handle for bioorthogonal conjugation. For example, it can participate in palladium-catalyzed cross-coupling reactions with a drug molecule that has been functionalized with a boronic acid (Suzuki coupling) or an organostannane (Stille coupling). This allows for the precise, covalent attachment of a therapeutic payload directly at the site of disease, enhancing efficacy and reducing systemic toxicity. nih.gov
Development of Bioorthogonal Probes for Cellular and Molecular Imaging
The unique structure of Boc-l-2-amino-4-bromo-4-pentenoic acid, particularly its vinyl bromide moiety, presents opportunities for its use in developing bioorthogonal probes for imaging. Bioorthogonal chemistry involves reactions that can occur in living systems without interfering with native biochemical processes. nih.gov The incorporation of unnatural amino acids with specific reactive handles into proteins is a powerful strategy for site-specific labeling with fluorescent dyes, enabling advanced cellular imaging. nih.govcam.ac.uk
While classic bioorthogonal reactions often involve functional groups like azides or alkynes, the vinyl halide group on this compound offers a potential handle for transition metal-catalyzed cross-coupling reactions. Such reactions, if optimized for biological conditions, could be used to attach imaging agents. Furthermore, related brominated compounds have been successfully developed as imaging agents. For instance, a structurally similar compound, (S)-Amino-2-methyl-4-[(76)Br]bromo-3-(E)-butenoic acid (BrVAIB), has been synthesized and evaluated as a promising PET tracer for brain tumor imaging. nih.gov This demonstrates the utility of the bromo-alkene functionality in creating probes for biological visualization. nih.gov
The table below summarizes the properties and findings related to a similar brominated compound used for in-vivo imaging.
| Property | Finding |
| Compound | (S)-Amino-2-methyl-4-[(76)Br]bromo-3-(E)-butenoic acid (BrVAIB) |
| Imaging Modality | Positron Emission Tomography (PET) |
| Radiochemical Yield | 51% ± 19% |
| Radiochemical Purity | ≥98% |
| Key Finding | Demonstrated good tumor visualization in intracranial DBT (rat glioma) tumors up to 24 hours post-injection. nih.gov |
| Significance | Highlights the potential of amino acids containing a bromo-vinyl group as scaffolds for developing PET tracers for medical imaging. nih.gov |
Explorations in Neuroscience Research
Boc-l-2-amino-4-bromo-4-pentenoic acid serves as a valuable precursor and research tool in the field of neuroscience. chemimpex.com Its structural characteristics as an unnatural amino acid allow for the exploration of new pathways in drug design and the study of neurological systems. chemimpex.com
Studies on Neurotransmitter Systems and Synaptic Transmission
Unnatural amino acids are crucial tools for investigating neurotransmitter systems. chemimpex.com The introduction of unique functional groups, such as the vinyl bromide in Boc-l-2-amino-4-bromo-4-pentenoic acid, can create analogues of endogenous neurotransmitters (e.g., glutamate (B1630785) or GABA). These analogues can act as selective agonists or antagonists at neurotransmitter receptors, allowing researchers to probe the function and structure of these receptors and their role in synaptic transmission. The compound is considered a valuable tool for studying the role of amino acids in synaptic transmission. chemimpex.com By incorporating this amino acid into peptides or small molecules, scientists can investigate the specific interactions that govern neuronal communication.
Development of Compounds Modulating Neurological Functions
The synthesis of novel therapeutic agents for neurological disorders is a key area where this compound shows potential. chemimpex.com It can be used as a building block to create peptidomimetics or other small molecules designed to interact with specific targets in the central nervous system. The bromine atom and the double bond enhance the molecule's reactivity and allow for diverse chemical modifications, facilitating the development of compounds with tailored pharmacological profiles. chemimpex.com Researchers utilize L-2-Amino-4-bromo-4-pentenoic acid, the deprotected form of the compound, in the synthesis of novel therapeutic agents, particularly those targeting neurological disorders. chemimpex.com
Potential in Advanced Materials Science
The chemical functionalities of Boc-l-2-amino-4-bromo-4-pentenoic acid make it a candidate for applications in materials science, specifically in the creation of functional polymers and bioconjugates.
Creation of Polymers and Bioconjugates with Specific Material Properties
The vinyl group within Boc-l-2-amino-4-bromo-4-pentenoic acid is a polymerizable moiety. wikipedia.orgcopoldb.jp This feature allows it to act as a monomer or comonomer in polymerization reactions, potentially leading to the creation of advanced polymers with pendant amino acid groups. specialchem.comresearchgate.net Such materials could have specialized properties, including biocompatibility or specific recognition capabilities, useful in biomedical applications.
Furthermore, the compound is well-suited for bioconjugation, the process of linking molecules to biomolecules, surfaces, or polymers. chemimpex.com The Boc-protected amine and the carboxylic acid functional groups provide orthogonal handles for covalent attachment. After deprotection of the amine group, it can be coupled to other molecules, while the carboxylic acid can be activated for amide bond formation. This dual functionality allows the compound to serve as a versatile linker, facilitating the creation of targeted drug delivery systems or functionalized biomaterials. chemimpex.com The bromoacetyl group, which can be synthesized from precursors like this, is known to be a sulfhydryl-selective cross-linking function for preparing peptide conjugates and polymers.
The table below outlines the functional groups of Boc-l-2-amino-4-bromo-4-pentenoic acid and their potential applications in materials science.
| Functional Group | Potential Reaction / Application | Resulting Material |
| Vinyl Moiety | Radical Polymerization | Functional Polymer |
| Carboxylic Acid | Amide Bond Formation (Coupling) | Bioconjugate, Modified Surface |
| Boc-Protected Amine | Deprotection followed by Amide Bond Formation | Bioconjugate, Modified Polymer |
| Vinyl Bromide | Post-Polymerization Modification (e.g., Cross-Coupling) | Functionalized Polymer |
Analytical and Spectroscopic Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of Boc-L-2-amino-4-bromo-4-pentenoic acid. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within the molecule.
¹H NMR (Proton NMR) is used to identify the types and number of hydrogen atoms. For Boc-L-2-amino-4-bromo-4-pentenoic acid (C₁₀H₁₆BrNO₄), the spectrum is expected to show distinct signals corresponding to each unique proton environment.
Boc Group: A characteristic sharp singlet, integrating to nine protons, is expected in the upfield region (typically around 1.4 ppm). This signal is indicative of the chemically equivalent methyl protons on the tert-butoxycarbonyl protecting group.
Alpha-Proton (α-H): The proton attached to the chiral carbon (C2) would appear as a multiplet, likely a doublet of doublets, due to coupling with the adjacent methylene (B1212753) protons. Its chemical shift would be in the range of 4.0-4.5 ppm.
Methylene Protons (-CH₂-): The two protons on the carbon adjacent to the vinyl group (C3) are diastereotopic and would therefore be expected to appear as two separate multiplets in the range of 2.5-3.0 ppm.
Vinyl Protons (=CH₂): The terminal alkene protons are also expected to show distinct signals, typically in the downfield region of 5.0-6.0 ppm, appearing as singlets or narrow doublets.
¹³C NMR (Carbon-13 NMR) provides information on the carbon skeleton of the molecule. A decoupled ¹³C NMR spectrum for this compound would be expected to display ten distinct signals, one for each carbon atom.
| Carbon Atom | Expected Chemical Shift (ppm) | Description |
| C=O (Carboxylic Acid) | 170-180 | Carbonyl carbon of the carboxylic acid. |
| C=O (Boc) | 155-160 | Carbonyl carbon of the Boc protecting group. |
| C=C (Quaternary) | 130-140 | Bromine-substituted vinyl carbon (C4). |
| =CH₂ (Vinyl) | 115-125 | Terminal vinyl carbon (C5). |
| C(CH₃)₃ (Boc) | 79-82 | Quaternary carbon of the Boc group. |
| CH (Alpha-Carbon) | 50-60 | Chiral alpha-carbon (C2). |
| CH₂ | 35-45 | Methylene carbon (C3). |
| C(CH₃)₃ (Boc) | 28-29 | Three equivalent methyl carbons of the Boc group. |
Mass Spectrometry (MS) for Molecular Identification and Mechanistic Pathway Analysis
Mass spectrometry is a critical analytical technique used to determine the molecular weight and elemental composition of a compound. wikipedia.org In a typical MS procedure, the sample is ionized, and the resulting ions are separated based on their mass-to-charge (m/z) ratio. wikipedia.org
For Boc-L-2-amino-4-bromo-4-pentenoic acid, high-resolution mass spectrometry (HRMS) would be employed to confirm its elemental formula, C₁₀H₁₆BrNO₄. The molecular weight of this compound is 294.14 g/mol . chemicalbook.com The presence of bromine is readily identifiable due to its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, present in nearly a 1:1 ratio. This results in two molecular ion peaks ([M]+ and [M+2]+) of almost equal intensity, separated by 2 m/z units, which is a definitive signature for a monobrominated compound.
Common ionization techniques like Electrospray Ionization (ESI) would likely produce a protonated molecular ion [M+H]⁺ at m/z 295 and 297. Fragmentation patterns observed in tandem MS (MS/MS) experiments can further confirm the structure. uni-saarland.de Expected fragmentation would include the loss of the tert-butyl group (-56 Da) or the entire Boc group (-100 Da) from the parent ion. uni-saarland.de
Chromatographic Techniques for Purity Assessment and Enantiomeric Separation
Chromatographic methods are essential for separating the target compound from impurities and for verifying its stereochemical integrity.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of Boc-L-2-amino-4-bromo-4-pentenoic acid. Commercial suppliers often report a purity of ≥99% as determined by this method. jk-sci.comchemicalbook.com The analysis is typically performed using a reverse-phase C18 column with a mobile phase gradient, often consisting of acetonitrile (B52724) and water with an additive like trifluoroacetic acid. The compound's purity is determined by integrating the area of its corresponding peak relative to the total area of all peaks in the chromatogram.
Furthermore, chiral HPLC is crucial for confirming the enantiomeric purity of the L-isomer. This technique uses a chiral stationary phase that interacts differently with the L- and D-enantiomers, allowing for their separation and quantification. This is vital as the biological activity of amino acid derivatives is often highly dependent on their stereochemistry.
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used primarily to monitor the progress of chemical reactions and to get a preliminary assessment of sample purity. For Boc-L-2-amino-4-bromo-4-pentenoic acid, a silica (B1680970) gel plate would be used as the stationary phase, with a solvent system typically composed of a mixture of a nonpolar solvent (like hexane (B92381) or dichloromethane) and a polar solvent (like ethyl acetate (B1210297) or methanol). The position of the compound on the plate after development, represented by its retention factor (Rf) value, is visualized using techniques such as UV light or by staining with a reagent like potassium permanganate (B83412) or ninhydrin (B49086) (after deprotection of the Boc group).
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. utdallas.edumeasurlabs.com The IR spectrum of Boc-L-2-amino-4-bromo-4-pentenoic acid is expected to show several characteristic absorption bands that confirm its structure. masterorganicchemistry.com
| Functional Group | Expected Absorption Range (cm⁻¹) | Vibrational Mode |
| O-H (Carboxylic Acid) | 2500-3300 (broad) | O-H stretching |
| N-H (Carbamate) | 3300-3500 | N-H stretching |
| C-H (Alkane) | 2850-3000 | C-H stretching |
| C=O (Carboxylic Acid) | 1700-1725 | C=O stretching |
| C=O (Boc Carbamate) | 1680-1700 | C=O stretching |
| C=C (Alkene) | 1640-1680 | C=C stretching |
Computational and Theoretical Studies on Boc L 2 Amino 4 Bromo 4 Pentenoic Acid
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions
Currently, there are no published DFT studies specifically focused on Boc-L-2-amino-4-bromo-4-pentenoic acid. Such a study would be invaluable for understanding the molecule's electronic characteristics and predicting its reactivity. DFT calculations could provide insights into:
Molecular Orbital Analysis: The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental to predicting chemical reactivity. The HOMO-LUMO gap would indicate the molecule's kinetic stability and reactivity toward other species.
Electrostatic Potential (ESP) Mapping: An ESP map would visualize the electron density distribution, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This would be crucial for predicting how the molecule interacts with other reagents.
Calculated Spectroscopic Data: DFT methods can predict spectroscopic properties, such as NMR chemical shifts and vibrational frequencies (IR spectroscopy), which would serve as a benchmark for experimental characterization.
Without specific DFT calculations, a quantitative analysis of these properties remains speculative. A hypothetical data table based on such a study would resemble the following:
| Calculated Property | Predicted Value | Significance |
| HOMO Energy | Data not available | Indicates electron-donating ability |
| LUMO Energy | Data not available | Indicates electron-accepting ability |
| HOMO-LUMO Gap | Data not available | Relates to chemical reactivity and stability |
| Dipole Moment | Data not available | Indicates overall molecular polarity |
Molecular Dynamics Simulations for Conformational Analysis and Molecular Interactions
No specific Molecular Dynamics (MD) simulations for Boc-L-2-amino-4-bromo-4-pentenoic acid have been reported in the scientific literature. MD simulations are instrumental in exploring the conformational flexibility and intermolecular interactions of a molecule over time. For this compound, MD studies could elucidate:
Conformational Preferences: By simulating the molecule's movement, researchers could identify the most stable (lowest energy) conformations of the pentenoic acid backbone and the Boc protecting group. This is critical for understanding its three-dimensional structure and how it might fit into an enzyme's active site or interact with other molecules.
Solvent Effects: Simulations in various solvents would reveal how the molecular conformation and dynamics are influenced by the surrounding environment.
Intermolecular Interactions: MD can model how Boc-L-2-amino-4-bromo-4-pentenoic acid interacts with other molecules, such as substrates, solvents, or biological macromolecules, providing a dynamic picture of these interactions.
A representative data table summarizing potential findings from an MD simulation might look like this:
| Simulation Parameter | Finding | Implication |
| Dominant Conformer (in vacuo) | Data not available | Most probable shape of the molecule in isolation |
| Key Dihedral Angle Ranges | Data not available | Defines the flexibility of the carbon backbone |
| Radial Distribution Functions (with water) | Data not available | Describes the solvation shell and hydrogen bonding |
Mechanistic Studies through Computational Modeling of Reaction Pathways
There is a lack of computational studies on the reaction mechanisms involving Boc-L-2-amino-4-bromo-4-pentenoic acid. Computational modeling is a powerful approach to map out the energetic landscape of a chemical reaction, identifying transition states and intermediates. For this molecule, such studies could clarify:
Transition State Geometries and Energies: By calculating the energy barriers for potential reactions (e.g., nucleophilic substitution at the bromine-bearing carbon), the feasibility and kinetics of different pathways could be compared.
Reaction Intermediates: The stability of any intermediates that might form during a reaction could be assessed.
Influence of Substituents: The role of the Boc protecting group and the bromine atom in directing the course of a reaction could be systematically investigated.
A summary of findings from a computational mechanistic study could be presented as follows:
| Reaction Pathway | Calculated Activation Energy (kcal/mol) | Rate-Determining Step |
| SN2 Substitution | Data not available | Data not available |
| E2 Elimination | Data not available | Data not available |
| Radical Addition | Data not available | Data not available |
Future Research Directions and Emerging Applications
Advancements in High-Yield and Green Synthetic Methodologies
The synthesis of structurally complex and stereochemically pure unnatural amino acids (UAAs) like Boc-l-2-amino-4-bromo-4-pentenoic acid presents significant challenges, including achieving high stereoselectivity and minimizing environmental impact. nih.gov Current research trajectories are focused on developing more efficient, high-yield, and sustainable synthetic routes.
Future advancements are expected to move beyond traditional multi-step chemical syntheses, which often involve hazardous reagents and generate substantial waste. chemrxiv.org Key areas of development include:
Catalytic Asymmetric Synthesis: The development of novel chiral catalysts, potentially involving transition metals like palladium or rhodium, or organocatalysts, is a primary focus. nih.govnih.gov These catalysts aim to control the stereochemistry at the α-carbon during synthesis, ensuring the production of the desired L-enantiomer with high enantiomeric excess and reducing the need for difficult chiral separations. york.ac.uk
Chemo-enzymatic Methods: Combining chemical steps with enzymatic reactions offers a powerful strategy for UAA synthesis. researchgate.net Biocatalytic routes, utilizing enzymes such as transaminases or amidases, can offer exceptional stereoselectivity under mild, aqueous conditions, aligning with the principles of green chemistry. nih.govfrontiersin.org Research into engineering enzymes with tailored substrate specificities could lead to direct, high-yield production pathways.
Process Optimization: Efforts will also concentrate on optimizing reaction conditions to improve yields and reduce reaction times. This includes exploring microwave-assisted synthesis and flow chemistry, which can enhance reaction efficiency and scalability. researchgate.net
| Synthetic Methodology | Key Advantages | Research Focus | Potential Impact on Boc-l-2-amino-4-bromo-4-pentenoic acid Synthesis |
|---|---|---|---|
| Catalytic Asymmetric Synthesis | High enantioselectivity, potential for novel bond formations. | Development of novel transition metal and organocatalysts. | Direct, stereocontrolled synthesis of the L-isomer, minimizing purification steps. |
| Chemo-enzymatic Approaches | Excellent stereoselectivity, mild reaction conditions, reduced environmental impact. nih.gov | Enzyme discovery and engineering for novel substrate acceptance. researchgate.net | Greener synthesis with higher purity and yield. |
| Flow Chemistry & Process Automation | Improved safety, scalability, and reproducibility; reduced reaction times. | Miniaturization and integration of reaction and purification steps. | Efficient and cost-effective large-scale production for industrial applications. |
Expanded Role in Protein Engineering and Artificial Enzyme Design
The ability to incorporate UAAs with unique functionalities into proteins via genetic code expansion is revolutionizing protein engineering. nih.gov Boc-l-2-amino-4-bromo-4-pentenoic acid, once deprotected, provides a powerful tool in this arena. The bromo-vinyl moiety is a versatile chemical handle not found in the 20 canonical amino acids. researchgate.net
Future research will likely leverage this unique functionality in several ways:
Designing Novel Catalytic Sites: The bromo-vinyl group can participate in various chemical reactions, such as Michael additions or transition metal-catalyzed cross-couplings. acs.org By site-specifically incorporating this UAA into a protein scaffold, researchers can design artificial enzymes with novel catalytic mechanisms for reactions not catalyzed by natural enzymes. researchgate.netacs.org
Covalent Protein Modification and Labeling: The reactivity of the vinyl halide allows for specific covalent modification. This can be used for "click chemistry" reactions to attach fluorescent probes, drugs, or other molecules to a protein with high precision. cambridge.orgbachem.com This is invaluable for studying protein function, localization, and interactions within complex biological systems. nih.gov
Creating Covalently Constrained Proteins: The bromo-vinyl group can react with other nucleophilic residues (like cysteine) within the same protein to form stable, covalent cross-links. google.com This allows for the creation of cyclic peptides or proteins with enhanced thermal stability and resistance to proteolysis, which is a significant advantage for therapeutic proteins. researchgate.net
| Application Area | Role of the Bromo-Vinyl Moiety | Emerging Research Direction | Potential Outcome |
|---|---|---|---|
| Artificial Enzyme Design | Acts as a novel catalytic group or an anchor for a cofactor. | Incorporation into scaffolds to catalyze reactions like C-C bond formation or cycloadditions. researchgate.net | Development of bespoke biocatalysts for industrial and pharmaceutical synthesis. |
| Bio-orthogonal Labeling | Serves as a "clickable" handle for specific chemical ligation. mdpi.com | Development of new click reactions for live-cell imaging and proteomic studies. | Precise mapping of protein interactions and functions in real-time. |
| Protein Stabilization | Acts as an electrophile for intramolecular cross-linking with a nucleophilic residue. google.com | Designing hyper-stable therapeutic enzymes and peptides by creating covalent loops. | Longer-lasting and more robust protein-based drugs. |
Integration into Next-Generation Targeted Therapeutic Modalities
The unique reactivity of Boc-l-2-amino-4-bromo-4-pentenoic acid makes it an attractive component for the design of highly specific and potent therapeutic agents. chemimpex.com Its role is anticipated to expand significantly in the development of targeted therapies, particularly in oncology.
Key emerging applications include:
Targeted Covalent Inhibitors (TCIs): The bromo-vinyl group can act as a Michael acceptor, enabling it to form a permanent covalent bond with a nucleophilic amino acid residue (e.g., cysteine) in the active site of a target protein. This irreversible inhibition can lead to increased potency and prolonged duration of action compared to non-covalent inhibitors.
Antibody-Drug Conjugates (ADCs): ADCs are a powerful class of therapeutics that use a monoclonal antibody to deliver a potent cytotoxic agent specifically to cancer cells. nih.gov The bromo-vinyl group can serve as a stable, covalent linkage point to attach the cytotoxic payload to the antibody, ensuring that the drug remains attached until it reaches its target. nih.gov
Peptide Therapeutics: Incorporating this UAA into therapeutic peptides can enhance their properties. As noted, it can be used for cyclization to improve stability or to conjugate other molecules, such as polyethylene glycol (PEG), to increase the peptide's half-life in circulation. nih.gov
| Therapeutic Modality | Function of Boc-l-2-amino-4-bromo-4-pentenoic acid | Mechanism of Action | Future Research Goal |
|---|---|---|---|
| Targeted Covalent Inhibitors | Provides a reactive "warhead". | Forms an irreversible covalent bond with the target protein, leading to potent inhibition. | Design of highly selective TCIs for kinases and other enzymes implicated in disease. |
| Antibody-Drug Conjugates (ADCs) | Acts as a stable linker for payload conjugation. nih.gov | Covalently attaches a cytotoxic drug to a tumor-targeting antibody. | Development of ADCs with improved stability and precisely controlled drug-to-antibody ratios. |
| Engineered Peptide Drugs | Enables cyclization or conjugation. nih.gov | Increases peptide stability, resistance to proteases, and circulatory half-life. | Creation of next-generation peptide hormones and anticancer peptides with enhanced efficacy. |
Exploration in Novel Biomaterials and Nanotechnology Applications
The field of biomaterials is increasingly focused on creating functional, biocompatible, and biodegradable materials for applications ranging from tissue engineering to drug delivery. nih.govnih.gov Amino acid-based polymers are at the forefront of this research. bezwadabiomedical.com The vinyl group in Boc-l-2-amino-4-bromo-4-pentenoic acid makes it a polymerizable monomer, opening up new avenues for materials science.
Emerging research directions include:
Functional Polymers and Hydrogels: The compound can be used as a monomer or co-monomer to synthesize polymers with pendant bromo-vinyl groups. These reactive side chains can then be used to cross-link the polymer chains to form hydrogels or to functionalize the material by attaching bioactive molecules, such as growth factors or peptides. bohrium.com
Surface Modification: The reactive nature of the amino acid can be used to covalently attach it to the surfaces of medical devices or nanomaterials. This can be used to improve biocompatibility, prevent fouling, or create surfaces that promote specific cell adhesion and growth.
Nanoparticle Functionalization: Amino acids are used as capping and functionalizing agents in the synthesis of nanoparticles (e.g., gold nanoparticles) for biomedical applications. mdpi.comnih.govresearchgate.net Incorporating Boc-l-2-amino-4-bromo-4-pentenoic acid could create nanoparticles with a reactive surface, allowing them to be easily conjugated to targeting ligands or drugs for use in diagnostics and theranostics. researchgate.net
| Application | Role of Boc-l-2-amino-4-bromo-4-pentenoic acid | Potential Functionality | Future Outlook |
|---|---|---|---|
| Smart Hydrogels | Polymerizable monomer and cross-linking site. | Creates hydrogels where drugs or cells can be encapsulated and released in a controlled manner. | Development of injectable scaffolds for regenerative medicine and tissue repair. |
| Bioactive Surfaces | Surface-grafting agent. | Immobilizes proteins or peptides to promote desired biological responses (e.g., cell adhesion). | Creation of advanced coatings for implants and biosensors. |
| Functional Nanoparticles | Capping and functionalizing agent. researchgate.net | Provides a reactive handle on the nanoparticle surface for conjugating targeting molecules. | Design of targeted drug delivery systems and advanced diagnostic imaging agents. |
Q & A
Q. What are the recommended synthetic routes for Boc-L-2-amino-4-bromo-4-pentenoic acid, and how can purity be optimized during synthesis?
The synthesis typically involves protecting the amino group with a Boc (tert-butoxycarbonyl) group, followed by bromination at the 4-position of the pentenoic acid backbone. Key steps include:
- Protection : Use Boc anhydride in a basic medium (e.g., sodium bicarbonate) to protect the amine .
- Bromination : Employ electrophilic bromination agents like N-bromosuccinimide (NBS) under controlled conditions to avoid over-bromination .
- Purification : Optimize purity via recrystallization (using ethanol/water mixtures) or reverse-phase HPLC, as described for structurally similar brominated amino acids .
Q. How should researchers characterize Boc-L-2-amino-4-bromo-4-pentenoic acid using spectroscopic methods?
- NMR Spectroscopy : Use - and -NMR to confirm the Boc group (δ ~1.4 ppm for tert-butyl protons) and the bromoalkene moiety (δ 5.5–6.5 ppm for vinyl protons) .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) can verify the molecular ion peak at m/z 294.14 (CHBrNO) .
- IR Spectroscopy : Look for carbonyl stretches (~1700 cm for the Boc group and carboxylic acid) .
Q. What are the critical storage conditions to ensure the compound’s stability?
Store at 0–6°C in airtight, light-resistant containers to prevent degradation of the bromoalkene group and Boc protection, as recommended for halogenated amino acids in catalogs .
Advanced Research Questions
Q. How can stereochemical integrity be maintained during synthesis, particularly for the (S)-configuration at the 2-amino position?
- Chiral Auxiliaries : Use L-enantiomer precursors and monitor enantiomeric excess via chiral HPLC .
- Reaction Monitoring : Employ real-time -NMR (if fluorine analogs are used) or circular dichroism (CD) spectroscopy to track stereochemical drift .
- Low-Temperature Conditions : Perform reactions at –20°C to minimize racemization, as suggested in studies on related Boc-protected amino acids .
Q. How can computational modeling predict the reactivity of the bromoalkene group in peptide coupling reactions?
- DFT Calculations : Use density functional theory (DFT) to model the electronic environment of the bromoalkene, predicting sites for nucleophilic attack .
- Molecular Dynamics : Simulate peptide bond formation with the carboxylic acid group to optimize coupling reagents (e.g., HATU vs. EDC) .
Q. How should researchers resolve contradictions between theoretical and experimental data (e.g., unexpected byproducts in bromination)?
- Mechanistic Analysis : Investigate side reactions (e.g., allylic bromination vs. vinylic bromination) using LC-MS to identify byproducts .
- Isotopic Labeling : Introduce -labeled substrates to trace reaction pathways via NMR .
- Alternative Reagents : Test brominating agents like Br/DCM or CuBr to compare selectivity .
Q. What strategies are effective for incorporating this compound into solid-phase peptide synthesis (SPPS)?
- Deprotection : Use TFA (trifluoroacetic acid) to remove the Boc group while retaining the bromoalkene moiety .
- Coupling Conditions : Optimize activation with HOBt/DIC (1-hydroxybenzotriazole/diisopropylcarbodiimide) to minimize epimerization .
- Resin Compatibility : Select Wang or Rink amide resins to accommodate steric bulk from the bromoalkene .
Methodological Considerations
Q. What experimental controls are essential when evaluating the compound’s biological activity?
- Negative Controls : Use non-brominated analogs (e.g., Boc-L-2-amino-4-pentenoic acid) to isolate the bromine’s effect .
- Stability Assays : Monitor compound degradation in cell culture media via LC-MS over 24–48 hours .
- Dose-Response Curves : Validate activity across multiple concentrations to rule off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
